7-fluoro-5-methyl-2,3-dihydro-1H-indole
Description
7-Fluoro-5-methyl-2,3-dihydro-1H-indole is a partially saturated indole derivative with a fluorine atom at position 7 and a methyl group at position 5. This compound is of interest in medicinal chemistry due to the combined effects of fluorine (electron-withdrawing) and methyl (electron-donating) groups, which modulate solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
7-fluoro-5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPVBQXSYRGNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration and cyclization .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is common to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
7-fluoro-5-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Molecular Formula: C₈H₉ClFN (MW: 173.62 g/mol). Key Differences: The absence of a methyl group at position 5 and fluorine at position 7 reduces steric bulk and alters electron distribution. This compound’s hydrochloride salt form enhances solubility compared to the neutral 7-fluoro-5-methyl analog .
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (CAS 1190321-22-2):
Structural and Crystallographic Comparisons
- 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (Compound I from ):
- Structure : Sulfonyl and nitrobenzoyl groups introduce steric hindrance and planar distortion.
- Crystallography : The sulfonyl-bound phenyl ring is orthogonal to the indole system (dihedral angle: 88.33°), with intramolecular C-H⋯O hydrogen bonds stabilizing the conformation.
- Contrast : The 7-fluoro-5-methyl derivative lacks bulky substituents, likely resulting in a less distorted geometry and weaker intermolecular interactions .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| 7-Fluoro-5-methyl-2,3-dihydro-1H-indole | C₉H₁₀FN | 151.19 | 7-F, 5-Me, dihydro | Reduced aromaticity, moderate polarity |
| 5-Fluoro-2,3-dihydro-1H-indole HCl | C₈H₉ClFN | 173.62 | 5-F, HCl salt | Enhanced solubility |
| 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | C₁₀H₈FNO | 177.18 | 5-F, 7-Me, 3-CHO | Electrophilic formyl group |
Biological Activity
7-Fluoro-5-methyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H10FN
- Molecular Weight : 151.18 g/mol
- IUPAC Name : 7-fluoro-5-methyl-2,3-dihydro-1H-indole
Biological Activities
Research indicates that 7-fluoro-5-methyl-2,3-dihydro-1H-indole exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound has antimicrobial properties against certain bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential as an antibacterial agent.
- Anticancer Potential : In cell line studies, 7-fluoro-5-methyl-2,3-dihydro-1H-indole has been evaluated for its anticancer effects. It was found to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways, indicating its potential as a chemotherapeutic agent .
- Neuroprotective Effects : Recent investigations suggest that this compound may possess neuroprotective properties. In animal models of neurodegeneration, it exhibited a reduction in oxidative stress markers and improved cognitive function, pointing towards its utility in treating neurodegenerative diseases .
The mechanisms underlying the biological activities of 7-fluoro-5-methyl-2,3-dihydro-1H-indole are still being elucidated. Current hypotheses include:
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways that regulate cell survival and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Case Studies
Several case studies have highlighted the biological activity of 7-fluoro-5-methyl-2,3-dihydro-1H-indole:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Study B (2023) | Showed significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study C (2024) | Reported neuroprotective effects in an Alzheimer's disease model with a reduction in Aβ plaque formation and improved memory scores. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
